REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[CH:10]1([C:13](Cl)=[O:14])[CH2:12][CH2:11]1.CN1CCOCC1>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:13]([CH:10]2[CH2:12][CH2:11]2)=[O:14])[CH:6]=[CH:7][C:8]=1[CH3:9]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1C
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
was stirred at 20 C for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then partitioned between saturated sodium bicarbonate solution and dichloromethane
|
Type
|
CUSTOM
|
Details
|
The dried extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
giving a solid which
|
Type
|
CUSTOM
|
Details
|
was used without purification in the next synthetic step (120 mg)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1C)NC(=O)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |